molecular formula C12H10N2O2S B1329546 Benzidine sulfone CAS No. 6259-19-4

Benzidine sulfone

Cat. No. B1329546
CAS RN: 6259-19-4
M. Wt: 246.29 g/mol
InChI Key: FUXZRRZSHWQAAA-UHFFFAOYSA-N
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Description

Benzidine sulfone derivatives are a class of compounds that have garnered interest due to their utility in various applications, including dye intermediates, electrolyte films in fuel cells, and as precursors for the synthesis of polycyclics and amino acid derivatives. These compounds are characterized by the presence of a sulfone group attached to a benzidine backbone, which can be further functionalized to enhance their properties and applications .

Synthesis Analysis

The synthesis of benzidine sulfone derivatives can be approached through different routes. One method involves the alkylation of commercial 3,3'-dihydroxy-4,4'-benzidine with propanesultones or butanesultones to yield benzidines

Scientific Research Applications

Synthesis and Polymer Applications

  • Benzidine sulfone derivatives, like 2,2′-bis(3-sulfopropoxy)benzidine (BSPB), are pivotal in synthesizing highly sulfonated polyimides. These polyimides show promising applications in fuel cell systems due to their high proton conductivities and water stability (Yin et al., 2004).
  • Novel sulfonated diamine isomers derived from benzidine sulfone, such as 2,2′-BSBB and 3,3′-BSPOB, have been utilized to create sulfonated polyimides. These materials exhibit high molecular weights, excellent oxidative stability, and mechanical properties, making them suitable for proton exchange membranes (Li et al., 2007); (Suto et al., 2006).

Analytical Chemistry and Environmental Applications

  • Benzidine sulfone derivatives are used in the development of fluorescence spectrographic methods for detecting benzidine in industrial wastewater, showcasing their utility in environmental monitoring (Luo et al., 2009).
  • These compounds also play a role in the aerobic oxidative desulfurization of sulfur-containing compounds, which is crucial for environmental pollution control (Lu et al., 2010).

Biomedical Research

  • In biomedical research, benzidine sulfone derivatives have been studied for their role in erythroid differentiation in leukemia cells. For instance, dimethyl sulfoxide, a benzidine derivative, has been shown to stimulate erythroid differentiation in murine virus-induced leukemia cells (Friend et al., 1971)

Safety And Hazards

Benzidine sulfone, like benzidine, is harmful if swallowed and may cause cancer. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The emerging field of sulfone reactivity is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . Furthermore, novel emerging technologies for a more sustainable sulfone synthesis and future directions were discussed .

properties

IUPAC Name

5,5-dioxodibenzothiophene-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZRRZSHWQAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978163
Record name 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzidine sulfone

CAS RN

6259-19-4, 30508-11-3
Record name 3,7-Diaminodibenzothiophene-5,5-dioxide
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Record name 3,7-Diaminodiphenylene sulfone
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Record name Benzidine sulfone
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Record name Benzidine sulfone
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Record name 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione
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Record name 3,7-DIAMINODIPHENYLENE SULFONE
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Synthesis routes and methods I

Procedure details

The title compound was prepared as described in U.S. Pat. Nos. 2,590,632 and 2,620,343. At 10° C., 30 g of benzidine sulfate was added, in portions, to 100 ml of fuming sulfuric acid. After the addition, the reaction was maintained at 70° C. for 18 hours, cooled and poured into 250 g of cracked ice. The beige solid was collected, washed with water and saturated sodium bicarbonate yielding a yellow solid. The yellow solid was stirred with bicarbonate solution 2×, collected, washed with large volumes of water, and dried in vacuo to give 22.66 g (87%) of the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

In accordance with Scheme IX, benzidine sulfate 37 as described in U.S. Pat. Nos. 2,590,632 and 2,620,343 was added in portions at 10° C. to fuming sulfuric acid and the reaction maintained at 70° C. for 18 hours, cooled and poured into ice. The resulting solid was collected and washed with water and saturated sodium bicarbonate and dried to give 3,7-diamino dibenzothiophene-5,5-dioxide 38, which was further treated with 20% oleum at 25-200° C. for 0.5-3 hours, followed by cooling to room temperature. The solution was made basic to pH from 8 to 12 with excess base which include but are not limited to triethylamine, N,N-diethylmethylamine, N,N-diethylaniline, N,N-diethylethylenediamine, N,N-diisopropylethylamine or pyridine and the like; and the resulting solution was evaporated to a thick syrup. The syrup was treated with absolute ethyl alcohol and the formed precipitate was collected to give 3,7-diamino-5,5-dioxo-5λ6 -dibenzothiophene-2,8-disulfonic acid di-triethylamine salt 39.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 10.0 g of 3,7-dinitrodibenzothiophene S,S-dioxide, 180 ml of dimethylformamide, 20 ml of glacial acetic acid and 1.0 g of 5% palladium on carbon was hydrogenated in a Parr apparatus until hydrogen uptake ceased. The mixture was then filtered through diatomaceous earth, the filtrate poured into 1 liter of ice water, the solid collected by filtration, washed with ethanol and ether and dried at 110° C., giving 7.86 g of the desired product as a solid mp 320°-330° C.(dec.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzidine sulfone
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Benzidine sulfone
Reactant of Route 3
Benzidine sulfone
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Benzidine sulfone
Reactant of Route 5
Benzidine sulfone
Reactant of Route 6
Benzidine sulfone

Citations

For This Compound
22
Citations
PJ Gaylor, LF Marx - J. Pat. Off. Soc'y, 1944 - HeinOnline
… on the manufacture of benzidine sulfone forced me to prepare … Even though the benzidine sulfone was not suitable for … but was very similar to the benzidine sulfone." "There was in my …
Number of citations: 6 heinonline.org
HS Newcomer - Journal of the American Chemical Society, 1920 - ACS Publications
In a previous1 paper Ipointed out that it might in the future become possible to make use, biologically, of a localized transformation of penetra-tive radiant energy with very feeble abiotic …
Number of citations: 11 pubs.acs.org
RB Krauss - Journal of the American Chemical Society, 1914 - ACS Publications
… observed, as well as foreign organic substances, such as benzidine sulfone-sulfonic acid, benzidine di- and trisulfonic acids coupled variouslywith aminonaphthol sulfonic acids, Neville …
Number of citations: 5 pubs.acs.org
T Kaneda, S Ishikawa, H Daimon… - Die …, 1982 - Wiley Online Library
… In Russian literature, dealing with the polyamide obtained from 3,7diaminodibenzothiophene 5 ,S-dioxide (benzidine sulfone) and terephthaloyl chloride, the properties of solutions in …
Number of citations: 28 onlinelibrary.wiley.com
FG Villaume - Journal of the American Oil Chemists Society, 1958 - Springer
… Benzidine has little fluorescence; however when it is converted to benzidine sulfone, a planar configuration results and it then has increased fluorescence. Planarity is also required for …
Number of citations: 17 link.springer.com
VS Mikulich, AA Murauski, AA Muravsky… - Russian Journal of …, 2016 - Springer
… We placed 2.46 g of benzidine sulfone 2, 4.8 mL (0.06 mol) of concentrated hydrochloric acid and 30 mL of distilled water into a beaker equipped with a mechanical stirrer, thermometer, …
Number of citations: 3 link.springer.com
CFH ALLEN, FP PINGERT - The Journal of Organic Chemistry, 1944 - ACS Publications
… as follows: (a) dyes derived from para-diamines or the diaminonaphthalenes; (b) the benzidine group, which includes the disazo dyes made from benzidine, benzidine sulfone, 2,7-…
Number of citations: 0 pubs.acs.org
T Kaneda, S Ishikawa, H Daimon… - Die …, 1982 - Wiley Online Library
… Benzidine sulfone was prepared from this compound by catalytic reduction in the presence of Pd-on-carbon by the method previously described?. The product was further purified by …
Number of citations: 12 onlinelibrary.wiley.com
PS Stensby - Journal of the American Oil Chemists' Society, 1968 - Wiley Online Library
… These are benzidine sulfone disutfonic acid (Brightener BS), naphthotriazolylstilbene sulfonic acid (Brightener NTS, R = H), and benzimidazolyl (Brightener BBI) derivatives. …
Number of citations: 21 aocs.onlinelibrary.wiley.com
FG Villaume - Journal of the American Oil Chemists' Society, 1960 - Wiley Online Library
… The benzidine sulfone, Brightener III, which has excellent hypoehlorite stability and is substantive to only cellulosics, is compared in Figure 5. It, to,o, is much less effective on resin-…
Number of citations: 6 aocs.onlinelibrary.wiley.com

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